molecular formula C10H15NO B2504451 1-(Phenylamino)butan-2-ol CAS No. 114010-10-5

1-(Phenylamino)butan-2-ol

Cat. No. B2504451
CAS RN: 114010-10-5
M. Wt: 165.236
InChI Key: CHVYORVUVCOIQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-(Phenylamino)butan-2-ol has been explored in the context of butyrate and 1,3-dioxane derivatives. Specifically, allyl 2-acetyl-3-(phenylamino)butanoate, a compound with relevance to the target molecule, was synthesized and characterized using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR. The synthesis process, while not detailed in the abstract, likely involves the formation of an amine linkage to the butanoate precursor, which is a common strategy in the synthesis of amino alcohol derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized compound allyl 2-acetyl-3-(phenylamino)butanoate was elucidated using single-crystal X-ray diffraction. This compound crystallizes in the triclinic crystal system with specific unit cell dimensions, which provides insight into the three-dimensional arrangement of atoms within the crystal lattice. The precise measurements of the unit cell parameters, such as lengths and angles, contribute to the understanding of the molecular conformation and packing in the solid state .

Chemical Reactions Analysis

While the abstract provided does not detail specific chemical reactions involving this compound, it does mention the formation of hydrogen-bonded dimers in the crystal packing of the synthesized compounds. This suggests that the compound has the ability to engage in hydrogen bonding, which is a significant chemical property that can influence reactivity and interactions with other molecules. The ability to form hydrogen bonds is typical of amino alcohols due to the presence of both amine and hydroxyl functional groups .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds are inferred from their crystalline nature and the ability to form hydrogen-bonded dimers. These properties suggest a certain degree of polarity and potential solubility in polar solvents. The chemical properties, such as reactivity and stability, can be partially deduced from the binding energy studies of related molecules. For instance, the binding energy of hydrogen-bonded complexes of the chiral molecule 1-phenylethanol with butan-2-ol was studied, indicating that homochiral species are more stable than heterochiral complexes. This provides a comparative basis for understanding the stability of similar chiral amino alcohol compounds .

Scientific Research Applications

Binding Energy Studies

The binding energy of hydrogen-bonded complexes involving derivatives of 1-(Phenylamino)butan-2-ol, such as R-1-phenylethanol with R- and S-butan-2-ol, has been studied. The homochiral species (Rr) was found to be more stable than the heterochiral complex (Rs) by about 0.7 kcal mol−1, indicating potential applications in stereochemical analysis and material sciences where molecular stability is crucial (Mons et al., 2000).

UV-cured Films

Aminoalcohols derived from this compound have been shown to fragment upon irradiation, initiating polymerization of certain acrylates. This suggests their utility in UV-cured coatings, particularly in fields requiring rapid hardening materials such as dental applications, coatings, and adhesives (Arsu et al., 2009).

Chemical Synthesis

The molecule has been used in the synthesis of chiral compounds, such as (S)-(+)-2-(N-benzylamino)butan-1-ol, from its Schiff base by catalytic hydrogenation. This compound is significant as a resolving agent in the preparation of optically active, practically important cyclopropanecarboxylic acids, showcasing its application in pharmaceutical synthesis and chiral resolution processes (Hegedüs et al., 2015).

Corrosion Inhibition

Phenyl aldehyde layers formed on copper and functionalized with aminoalcohols, including derivatives of this compound, have been studied for their anticorrosion properties. Such layers have shown promising results, indicating potential applications in metal protection and preservation in industrial contexts (Chira et al., 2021).

Catalytic Properties

The molecule's derivatives have been examined for their catalytic properties, such as in butan-1-ol and butan-2-ol dehydration mechanisms over oxynitrides. Understanding these properties is crucial for applications in chemical manufacturing and refining processes (Delsarte et al., 2006).

properties

IUPAC Name

1-anilinobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVYORVUVCOIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aniline, (102.3 g, 1.1 mole) was added to 50 ml of dioxane, 108 g of 1,2-epoxy butane and 1 g of potassium fluoride in 25 ml of water. The mixture heated to reflux for 30 hours. The mixture was poured into water, taken up in 200 ml of methylene chloride, dried over anhydrous magnesium sulfate and stripped under vacuum. The residue was distilled under vacuum and the product, b.p. 98°-106° C. at 0.15 mm, weighed 94 g and was 97% pure by GLPC. It was characterized by IR and NMR.
Quantity
102.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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